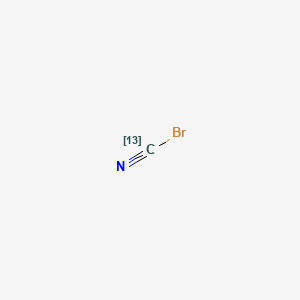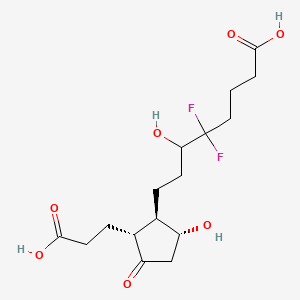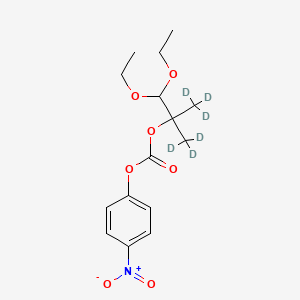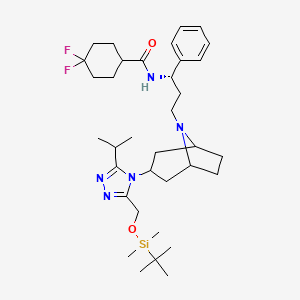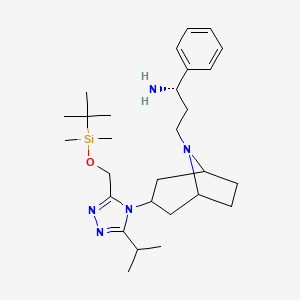
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt is a deuterated form of geranylgeranyl pyrophosphate, a key intermediate in the biosynthesis of terpenes and terpenoids. This compound is crucial in various biological processes, including protein prenylation, which is essential for the proper functioning of several intracellular proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt can be synthesized through a multi-step process involving the condensation of isopentenyl pyrophosphate and farnesyl pyrophosphate. The reaction typically requires the presence of specific enzymes such as geranylgeranyl pyrophosphate synthase . The final product is obtained by reacting the intermediate with deuterated ammonium hydroxide to form the triammonium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes, facilitating the efficient synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various terpenoid derivatives, which can have significant biological and industrial applications .
Scientific Research Applications
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex terpenoids and other natural products.
Biology: The compound is essential for studying protein prenylation and its role in cellular processes.
Medicine: Research on this compound has implications for developing treatments for diseases related to protein prenylation, such as cancer and cardiovascular diseases.
Mechanism of Action
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt exerts its effects through the prenylation of proteins, a post-translational modification that attaches geranylgeranyl groups to specific proteins. This modification is crucial for the proper localization and function of these proteins within the cell. The compound targets small GTPases, which are involved in various signaling pathways, including those regulating cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Farnesyl Pyrophosphate: Another key intermediate in the biosynthesis of terpenoids, involved in protein prenylation.
Geranyl Pyrophosphate: A precursor in the synthesis of farnesyl pyrophosphate and geranylgeranyl pyrophosphate.
Isopentenyl Pyrophosphate: A building block for the synthesis of various isoprenoids.
Uniqueness
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt is unique due to its deuterated form, which makes it particularly useful in research involving isotopic labeling. This allows for more precise studies of metabolic pathways and the mechanisms of action of prenylated proteins .
Properties
CAS No. |
1287302-11-7 |
|---|---|
Molecular Formula |
C20H36O7P2 |
Molecular Weight |
453.467 |
IUPAC Name |
phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate |
InChI |
InChI=1S/C20H36O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b18-11+,19-13+,20-15+/i5D3 |
InChI Key |
OINNEUNVOZHBOX-PGRKICQXSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C |
Synonyms |
Diphosphoric Acid P-[(2E,6E,10E)-3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraen_x000B_-1-yl-d3] Ester Ammonium Salt; Diphosphoric Acid Mono[(2E,6E,10E)-3,7,11,15-_x000B_tetramethyl-2,6,10,14-hexadecatetraenyl-d3] Ester Triammonium Salt; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


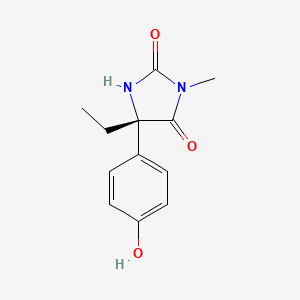
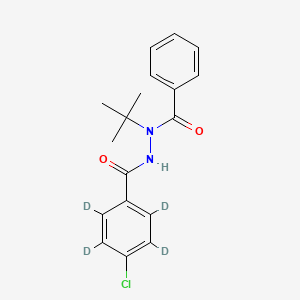
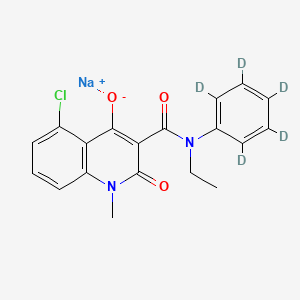
![2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B587519.png)
